molecular formula C24H22N4O3S B2905092 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 700357-30-8

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2905092
CAS No.: 700357-30-8
M. Wt: 446.53
InChI Key: IJDKXZIOBASZTB-AFUMVMLFSA-N
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Description

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is known for its diverse biological activities, and is functionalized with methoxy, methylbenzyl, and thiophenyl groups, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole core can bind to various enzymes and receptors, modulating their activity. The methoxy and methylbenzyl groups can enhance the compound’s binding affinity and specificity, while the thiophenyl group can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different functional groups. For example:

The uniqueness of 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-5-7-17(8-6-16)15-31-22-10-9-18(12-23(22)30-2)20-13-21(27-26-20)24(29)28-25-14-19-4-3-11-32-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDKXZIOBASZTB-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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